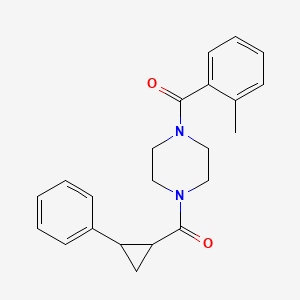

![molecular formula C30H24N6S2 B2420902 3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole CAS No. 256949-37-8](/img/structure/B2420902.png)

3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

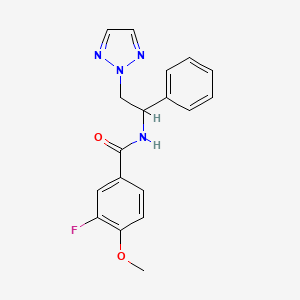

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxylic acid chloride with thiosemicarbazide followed by thermal cyclization . Another method involves the acyl halide reaction with lead (II) thiocyanate and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications

Synthesis and Antimicrobial Properties

A series of fused 1,2,4-triazoles with diphenylsulfone moiety, prepared through various chemical reactions, demonstrated promising antimicrobial activities against a range of pathogens. These compounds were synthesized to explore the potential of 1,2,4-triazole derivatives in combating microbial infections, showcasing the versatility of triazole compounds in medicinal chemistry applications (Gabriela Laura Almajan et al., 2010).

Corrosion Inhibition

Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies reveal that triazole compounds can significantly inhibit corrosion, offering a potential application in protecting metal surfaces in industrial settings (M. Lagrenée et al., 2002).

Fungicidal Activity

The synthesis of heteroaryl triazolo and thiadiazole derivatives has shown fungicidal activity, indicating the potential of these compounds in agricultural applications to protect crops from fungal infections. These findings contribute to the ongoing search for new, effective fungicides with varied mechanisms of action (E. M. El-Telbani et al., 2007).

Nanosensors and Nanocatalysts

Triazole compounds, due to their unique chemical states and ability to form adlayers on metal surfaces, find applications in creating nanosensors and nanocatalysts. The detailed understanding of their chemical states in different conditions enables the fine-tuning of these nanodevices' properties for specific applications, such as in biomedical fields and materials science (B. Wrzosek et al., 2017).

Antioxidant Activities

Thiosemicarbazide and 1,2,4-triazolethione derivatives synthesized from 2-(ethylsulfanyl) benzohydrazide have shown significant antioxidant activities. These compounds, particularly effective in radical scavenging assays, highlight the potential therapeutic applications of triazole derivatives as antioxidants (Nafal Nazarbahjat et al., 2014).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives have been valued in some drugs due to their wide range of biological activities . These activities include antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

The wide range of biological activities of 1,2,4-triazoles suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .

Result of Action

It is known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including the reaction temperature .

Safety and Hazards

Future Directions

The development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis of novel 1,2,4-triazole derivatives and their potential applications in various fields, particularly in medicine.

properties

IUPAC Name |

3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZXXERDWSOVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)